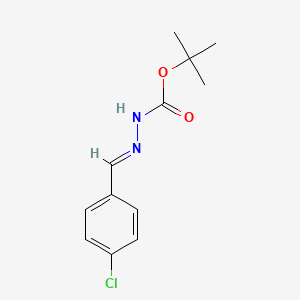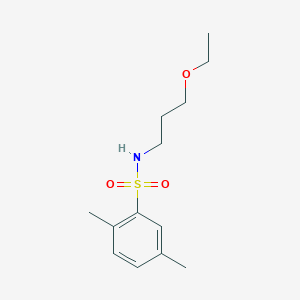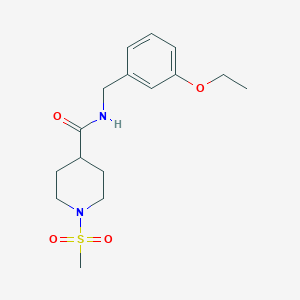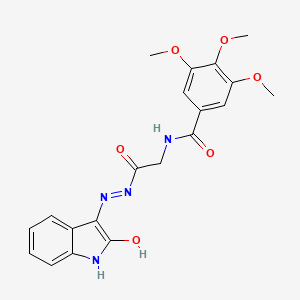![molecular formula C13H20ClN5O4 B14951077 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with chloro, methyl, and nitro groups, and an acetamide moiety linked to a morpholine ring via a propyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The chloro, methyl, and nitro groups are introduced through electrophilic substitution reactions using reagents such as chlorinating agents, methylating agents, and nitrating agents.
Acetamide Formation: The acetamide moiety is introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride.
Morpholine Attachment: The final step involves the reaction of the acetamide derivative with 3-(morpholin-4-yl)propylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring structure with different substituents.
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Similar pyrazole ring with a different acetamide moiety.
Uniqueness
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H20ClN5O4 |
|---|---|
分子量 |
345.78 g/mol |
IUPAC名 |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C13H20ClN5O4/c1-10-12(14)13(19(21)22)16-18(10)9-11(20)15-3-2-4-17-5-7-23-8-6-17/h2-9H2,1H3,(H,15,20) |
InChIキー |
QZNUECZIZNBPFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)NCCCN2CCOCC2)[N+](=O)[O-])Cl |
溶解性 |
>51.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14951012.png)


![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![20-thia-2,4,5,7,9,10-hexazapentacyclo[10.8.0.02,6.07,11.013,19]icosa-1(12),3,5,8,10,13(19)-hexaene](/img/structure/B14951025.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)

![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B14951067.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14951071.png)

